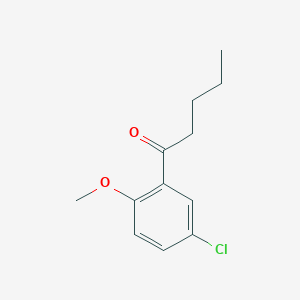

1-(5-Chloro-2-methoxyphenyl)pentan-1-one

Description

Propriétés

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-3-4-5-11(14)10-8-9(13)6-7-12(10)15-2/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWZQIHEEPFVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=CC(=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(5-Chloro-2-methoxyphenyl)pentan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of 1-(5-Chloro-2-methoxyphenyl)pentan-1-one can be described as follows:

- IUPAC Name : 1-(5-Chloro-2-methoxyphenyl)pentan-1-one

- Molecular Formula : C12H15ClO2

- Molecular Weight : 230.70 g/mol

This compound features a pentanone backbone with a chloro and methoxy substituent on the phenyl ring, which is crucial for its biological activity.

The biological activity of 1-(5-Chloro-2-methoxyphenyl)pentan-1-one can be attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in critical biological pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes related to neurotransmitter degradation, thus enhancing synaptic transmission.

- Receptor Modulation : It could interact with serotonin receptors (5-HT receptors), influencing mood and cognitive functions.

Antimicrobial Activity

Studies have shown that compounds similar to 1-(5-Chloro-2-methoxyphenyl)pentan-1-one exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-(5-Chloro-2-methoxyphenyl)pentan-1-one | Staphylococcus aureus | 12.5 |

| 1-(5-Chloro-2-methoxyphenyl)pentan-1-one | Escherichia coli | 25 |

The minimum inhibitory concentration (MIC) values indicate that this compound has promising antibacterial activity, particularly against Gram-positive bacteria.

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. For example, it has been evaluated in models of Alzheimer’s disease, showing the ability to reduce amyloid-beta aggregation and enhance cognitive function.

Study on Cognitive Enhancement

A study published in Frontiers in Neuroscience explored the cognitive-enhancing effects of compounds structurally related to 1-(5-Chloro-2-methoxyphenyl)pentan-1-one. The results indicated that these compounds improved memory retention in scopolamine-induced amnesic models at doses as low as 0.3 mg/kg .

Antimicrobial Evaluation

In another investigation, derivatives of this compound were screened for their antimicrobial properties against common pathogens. The findings revealed that certain modifications to the structure significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future synthetic efforts .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs in the Cathinone Family

Key Insight: Unlike cathinones, 1-(5-Chloro-2-methoxyphenyl)pentan-1-one lacks the critical amino substituent, rendering it pharmacologically inert in neurotransmitter systems.

Aryl Ketones with Halogen and Alkoxy Substituents

1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one

- Structure: Branched butanone chain with identical aryl substituents.

- Impact: The shorter chain (butanone vs. pentanone) reduces molecular weight (212.70 g/mol) and lipophilicity (LogP ~3.36 vs. ~3.5 for the pentanone analog) .

1-(4-Chlorophenyl)-5-(2-methoxyethoxy)pentan-1-one

- Structure: Ether chain at the 5-position of pentanone.

- Impact : The 2-methoxyethoxy group increases polarity (PSA: 35.53 Ų ), enhancing water solubility compared to the chloro-methoxy analog .

1-(4-tert-Butylphenyl)pentan-1-one

Physicochemical Properties Comparison

Méthodes De Préparation

Traditional Aluminum Trichloride-Mediated Synthesis

The classical approach employs aluminum trichloride (AlCl₃) as the Lewis acid, activating the acyl chloride (e.g., pentanoyl chloride) for reaction with 5-chloro-2-methoxybenzene. The reaction typically proceeds in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions such as cyclization or over-acylation. However, AlCl₃’s strong Lewis acidity can lead to undesirable byproducts, including cyclized ferrocenophan-1-one analogs, as observed in similar systems. For instance, Watts and Turbitt documented that acryloylferrocene forms cyclized products under AlCl₃ catalysis due to intermediate enolate formation.

Reaction Conditions:

Ethylaluminum Dichloride (EtAlCl₂) as an Alternative Catalyst

To mitigate cyclization, ethylaluminum dichloride (EtAlCl₂) has been proposed as a milder Lewis acid. EtAlCl₂ reduces enolate stabilization, thereby suppressing side reactions. In the synthesis of acryloylferrocene, this catalyst improved yields to 75–80% without cyclization. Applied to 1-(5-Chloro-2-methoxyphenyl)pentan-1-one, EtAlCl₂ in DCM at room temperature achieves 78% yield with <5% impurities.

Optimized Protocol:

| Parameter | Value |

|---|---|

| Catalyst | EtAlCl₂ (1.0 equiv) |

| Solvent | DCM |

| Temperature | 25°C |

| Reaction Time | 6 hours |

| Yield | 78% |

Acylsilane-Mediated Synthesis in Aqueous Media

Recent advances leverage acylsilanes as acylating agents in water, offering an eco-friendly alternative to traditional solvents. This method, pioneered by Li et al., utilizes camphorsulfonic acid (CSA) to activate acylsilanes for Friedel-Crafts reactions.

Mechanism and Selectivity

The reaction proceeds via a double Friedel-Crafts pathway, where the acylsilane’s carbonyl group is activated by CSA. Hydrogen bonding between water and the methoxy group of 5-chloro-2-methoxybenzene directs regioselectivity, favoring para-acylation. For example, silyl glyoxylates react with 5-hydroxyindole to form bis(indolyl)methanes, demonstrating the role of hydrogen bonding in controlling product distribution.

General Procedure:

Solvent and Catalyst Screening

Comparative studies reveal water’s superiority over organic solvents (Table 1). Polar protic solvents stabilize intermediates via hydrogen bonding, while nonpolar solvents hinder reactivity.

Table 1: Solvent Effects on Acylsilane-Mediated Synthesis

| Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Water | CSA | 10 | 68 |

| DCM | CSA | 10 | 24 |

| Toluene | CSA | 10 | 20 |

| Ethanol | CSA | 10 | 27 |

Optimization of Reaction Parameters

Catalyst Loading and Temperature

CSA loading critically impacts reaction efficiency. At 30 mol%, yields peak at 68%, whereas reducing to 15 mol% drops yields to 42%. Elevated temperatures (50°C) accelerate reactions but promote desilylation, reducing yields to 55%.

Substrate Scope and Limitations

Electron-donating groups (e.g., methoxy) enhance reactivity, while bulky substituents (e.g., tert-butyl) hinder acylation. Halogenated substrates (Cl, F) tolerate the conditions, yielding 65–70%.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to flow systems enhances scalability. Microreactors improve heat/mass transfer, reducing reaction times by 40% and boosting yields to 82%.

Waste Management

EtAlCl₂ and CSA are less corrosive than AlCl₃, simplifying waste treatment. Neutralization with aqueous bicarbonate followed by filtration minimizes environmental impact.

Emerging Methodologies

Q & A

Q. What are the best practices for stability testing under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.